molecular formula C15H14Cl2O2 B2894111 2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene CAS No. 1956322-92-1

2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene

Cat. No.: B2894111
CAS No.: 1956322-92-1
M. Wt: 297.18
InChI Key: SPKAHIFUKDSNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a methoxybenzyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl alcohol and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2,4-dichlorobenzyl alcohol is reacted with 4-methoxybenzyl chloride under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its potential to bind to specific active sites.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorotoluene: Similar structure but lacks the methoxybenzyl group.

    4-Methoxybenzyl chloride: Contains the methoxybenzyl group but lacks the dichlorobenzene moiety.

    2,4-Dichloroanisole: Similar structure with a methoxy group instead of a methoxybenzyl group.

Uniqueness

2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene is unique due to the presence of both dichlorobenzene and methoxybenzyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-1-[(4-methoxyphenyl)methoxymethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c1-18-14-6-2-11(3-7-14)9-19-10-12-4-5-13(16)8-15(12)17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKAHIFUKDSNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.